![molecular formula C8H19N3OS B14321869 N-[3-(Diethylamino)propyl]-N'-sulfanylurea CAS No. 104749-11-3](/img/structure/B14321869.png)
N-[3-(Diethylamino)propyl]-N'-sulfanylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Diethylamino)propyl]-N’-sulfanylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a sulfanylurea moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]-N’-sulfanylurea typically involves the reaction of N,N-diethylpropyl diamine with a suitable thiourea derivative. The reaction is usually carried out in an organic solvent such as chloroform, under reflux conditions, and in the presence of a catalyst like hydroquinone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[3-(Diethylamino)propyl]-N’-sulfanylurea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the final product is typically achieved through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Diethylamino)propyl]-N’-sulfanylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-[3-(Diethylamino)propyl]-N’-sulfanylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-[3-(Diethylamino)propyl]-N’-sulfanylurea involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the sulfanylurea moiety can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Diethylamino)propyl]-N-methylacrylamide: Known for its thermo- and pH-sensitive properties.
N-[3-(Dimethylamino)propyl]methacrylamide: Commonly used in stimuli-responsive materials.
N,N-Diethyl-1,3-propanediamine: Used in the synthesis of various organic compounds.
Uniqueness
N-[3-(Diethylamino)propyl]-N’-sulfanylurea is unique due to its combination of a diethylamino group and a sulfanylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
104749-11-3 |
|---|---|
Formule moléculaire |
C8H19N3OS |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
1-[3-(diethylamino)propyl]-3-sulfanylurea |
InChI |
InChI=1S/C8H19N3OS/c1-3-11(4-2)7-5-6-9-8(12)10-13/h13H,3-7H2,1-2H3,(H2,9,10,12) |
Clé InChI |
AMCHGMLPWXTTEM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC(=O)NS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


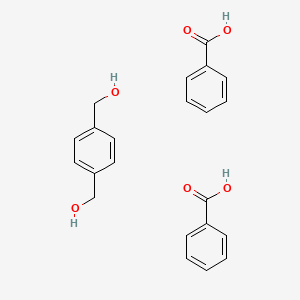



![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
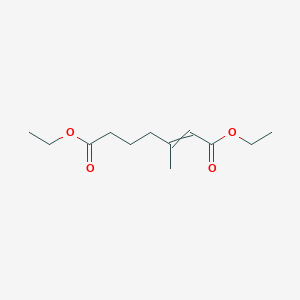
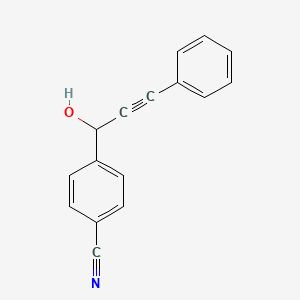
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
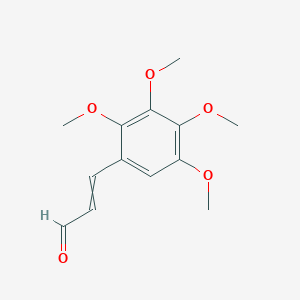
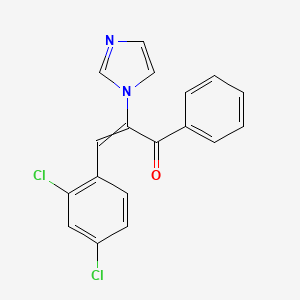
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
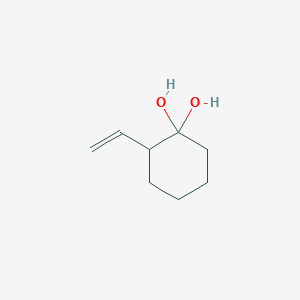
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
